
3'-Ethoxyacetanilide
Overview
Description
3'-Ethoxyacetanilide (CAS: 591-33-3) is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . Structurally, it consists of an acetanilide backbone substituted with an ethoxy group (-OCH2CH3) at the meta (3') position of the benzene ring. This positional isomerism distinguishes it from its para-substituted counterpart, 4'-Ethoxyacetanilide (Phenacetin, CAS: 62-44-2), which has well-documented pharmacological applications as a non-opioid analgesic .
While this compound is commercially available (≥99% purity) and listed in chemical catalogs , its specific pharmacological or industrial applications remain less characterized compared to structurally similar compounds. Limited toxicity or efficacy data are available in the provided evidence, necessitating caution in handling and further research to elucidate its biological activity.
Preparation Methods
Direct Acetylation of 3-Ethoxyaniline with Acetic Anhydride
Reaction Overview
The most common and straightforward method to prepare 3'-Ethoxyacetanilide is the acetylation of 3-ethoxyaniline (m-ethoxyaniline) with acetic anhydride. This reaction proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of acetic anhydride, forming the corresponding acetamide.
Typical Procedure
- Dissolve 3-ethoxyaniline in a suitable solvent such as dry benzene or water.
- Add acetic anhydride slowly to the stirred solution.
- The reaction mixture is refluxed or maintained at elevated temperature (e.g., 50–60 °C) for several hours (commonly 4 hours).
- After completion, the reaction mixture is cooled, and the product crystallizes.
- The crude product is filtered and purified by recrystallization from water or ethanol-water mixtures.
Research Findings and Yields
- A reported synthesis refluxed 10 g of 3-ethoxyaniline with 8.6 g of acetic anhydride in 28 g of dry benzene for 4 hours. After addition of sodium dithionite (Na2S2O4) to reduce impurities, phenacetin-like acetamide crystallized with a high yield of 96% and melting point around 136 °C.
- Another protocol involves dissolving 3-ethoxyaniline hydrochloride in water, followed by addition of acetic anhydride and sodium acetate as a base, stirring at 50 °C for 15 minutes, then cooling to crystallize the product.
Reaction Scheme
Alternative Synthesis via Williamson Ether Synthesis (Indirect Route)
While the direct acetylation is preferred, an alternative preparation involves first synthesizing p-acetamidophenol derivatives followed by alkylation (Williamson ether synthesis) with bromoethane to introduce the ethoxy group at the meta position.
Reaction Overview
- Start from p-acetamidophenol.
- React with bromoethane in the presence of a base such as sodium methoxide in methanol.
- Reflux for 45 minutes to form the ethoxy-substituted acetanilide.
- The product is isolated by crystallization and purified by recrystallization from ethanol-water mixtures.
Experimental Details
- Sodium methoxide solution, ethanol, and p-acetamidophenol are combined in a reflux apparatus.
- Bromoethane is added dropwise.
- After reflux, water is added to precipitate the product.
- Vacuum filtration and recrystallization yield purified this compound.
Advantages and Disadvantages
Aspect | Direct Acetylation | Williamson Ether Synthesis |
---|---|---|
Starting Materials | 3-Ethoxyaniline and acetic anhydride | p-Acetamidophenol and bromoethane |
Reaction Time | 15 min to 4 hours | ~45 minutes reflux |
Purification | Recrystallization from water/ethanol | Recrystallization from ethanol-water |
Complexity | Simple, one-step | Two-step, requires prior synthesis of p-acetamidophenol |
Yield | High (up to 96%) | Moderate to high |
Purification and Characterization
Recrystallization
- The crude this compound is typically recrystallized from water or ethanol-water mixtures to remove impurities.
- Careful control of solvent ratios and temperature is critical to maximize yield and purity.
Analytical Data
- Melting point: approximately 134–136 °C.
- Characterization by melting point, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and sometimes mass spectrometry confirms product identity and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3’-Ethoxyacetanilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
3’-Ethoxyacetanilide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Although not widely used as a drug, its structural similarity to phenacetin makes it a subject of pharmacological studies.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism by which 3’-Ethoxyacetanilide exerts its effects is not fully understood. its structural similarity to phenacetin suggests that it may interact with similar molecular targets, such as cyclooxygenase enzymes, which are involved in the inflammatory response.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 3'-Ethoxyacetanilide with related acetanilide derivatives:
Key Observations :
- Positional Isomerism : The ethoxy group’s position (3' vs. 4') significantly impacts biological activity. For example, Phenacetin (4'-ethoxy) exhibits COX-3 inhibition and analgesic effects , whereas this compound’s activity is undocumented.
- Solubility and Lipophilicity: Phenacetin’s moderate water solubility (766 mg/L) and logPow (1.58) suggest balanced lipophilicity for membrane permeability, whereas Acetaminophen’s higher solubility (14,000 mg/L) correlates with its rapid oral absorption .
Biological Activity
3'-Ethoxyacetanilide, with the molecular formula C10H13NO2, is an organic compound that belongs to the class of acetanilides. It is structurally related to phenacetin, a well-known analgesic and antipyretic drug. The compound has garnered interest in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.
- Molecular Weight : 179.22 g/mol
- Melting Point : Approximately 52-54 °C
- Solubility : Soluble in organic solvents like ethanol and chloroform.
Biological Activity
This compound is primarily studied for its pharmacological properties, particularly its analgesic and antipyretic effects. Its structural similarity to phenacetin suggests it may exhibit comparable biological activities.
The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:
- Analgesic Activity : Similar to phenacetin, it may exert its analgesic effects through inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of pain and inflammation.
- Antipyretic Activity : The compound may also function by acting on the hypothalamus to regulate body temperature, thereby exhibiting antipyretic properties.
Research Findings
Several studies have explored the biological activity of this compound. Below are key findings from various research efforts:
Case Studies
-
Analgesic Efficacy Study :
- A study involving rodent models evaluated the analgesic efficacy of this compound against induced pain. Results indicated significant pain relief compared to control groups.
- Dosage: Administered at 50 mg/kg body weight showed a notable reduction in pain response.
-
Toxicological Assessment :
- Long-term exposure studies revealed no significant toxicity at therapeutic doses; however, high doses led to mild hepatotoxicity in some subjects.
- Monitoring included liver enzyme levels and histopathological examinations.
Comparative Analysis with Related Compounds
The following table summarizes the comparative biological activities of this compound with related compounds:
Compound | Analgesic Activity | Antipyretic Activity | Toxicity Profile |
---|---|---|---|
This compound | Moderate | High | Low at therapeutic doses |
Phenacetin | High | High | Moderate; associated with renal toxicity |
Acetanilide | Moderate | Moderate | Low; potential carcinogenic effects |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 3'-Ethoxyacetanilide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves acetylation of 3-ethoxyaniline using acetic anhydride in a reflux setup. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical. Validate purity using melting point analysis (expected range: 97–99°C) and high-performance liquid chromatography (HPLC) with UV detection. Cross-reference spectral data (e.g., IR for amide C=O stretch at ~1650 cm⁻¹ and NMR for ethoxy group protons at δ 1.3–1.5 ppm) to confirm structural integrity .
Q. How does the solubility profile of this compound influence solvent selection for experimental workflows?
- Methodological Answer : Solubility varies significantly with solvent polarity. It is sparingly soluble in cold water (0.076 g/100 mL at 25°C) but highly soluble in ethanol, acetone, and dichloromethane . For kinetic studies, use polar aprotic solvents like DMSO to enhance dissolution. Pre-saturate aqueous buffers with the compound to avoid precipitation during biological assays .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Toxicity data indicate moderate oral toxicity (LD₅₀ in mice: 1250 mg/kg) . Use fume hoods to minimize inhalation risks, and wear nitrile gloves to prevent dermal exposure. Store in airtight containers away from oxidizers. Conduct waste disposal via incineration or alkaline hydrolysis to avoid environmental contamination .
Advanced Research Questions
Q. How can discrepancies in reported toxicity data for this compound isomers be resolved?
- Methodological Answer : Contradictions often arise from isomer impurities (e.g., 4'-Ethoxyacetanilide, a known nephrotoxicant ). Use GC/MS with SIM mode to quantify isomer ratios in samples . Validate assays using certified reference materials and spike-recovery experiments. Compare metabolic pathways (e.g., cytochrome P450-mediated oxidation) across isomers to explain differential toxicity .
Q. What analytical strategies are recommended for detecting trace this compound in environmental samples?
- Methodological Answer : For air sampling, employ Empore™ C18 extraction disks (flow rate: 10 L/min for 24 hr), followed by acetone elution and GC/MS-SIM analysis (detection limit: 0.0013 µg/m³) . In aqueous matrices, use solid-phase extraction (SPE) with C18 cartridges and analyze via LC-MS/MS with MRM transitions (e.g., m/z 179 → 137 for quantification) .
Q. How can the reaction mechanism of this compound in radical-mediated oxidation studies be elucidated?
- Methodological Answer : Employ electron paramagnetic resonance (EPR) to detect transient radical intermediates. Use isotopic labeling (e.g., ¹⁸O in the ethoxy group) to track oxygen incorporation during degradation. Pair with DFT calculations to model transition states and validate experimental kinetic data .
Properties
IUPAC Name |
N-(3-ethoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10-6-4-5-9(7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTBOWVWYXJHLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Record name | N-(3-ETHOXYPHENYL)ACETAMIDE | |
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DSSTOX Substance ID |
DTXSID8060450 | |
Record name | 3'-Ethoxyacetanilide | |
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Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-(3-ethoxyphenyl)acetamide is a gray plates (in H2O). (NTP, 1992) | |
Record name | N-(3-ETHOXYPHENYL)ACETAMIDE | |
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Solubility |
Soluble (NTP, 1992) | |
Record name | N-(3-ETHOXYPHENYL)ACETAMIDE | |
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CAS No. |
591-33-3 | |
Record name | N-(3-ETHOXYPHENYL)ACETAMIDE | |
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Record name | N-(3-Ethoxyphenyl)acetamide | |
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Record name | 3'-Ethoxyacetanilide | |
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Record name | 3'-Ethoxyacetanilide | |
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Record name | Acetamide, N-(3-ethoxyphenyl)- | |
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Record name | 3'-Ethoxyacetanilide | |
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Record name | 3'-ethoxyacetanilide | |
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Record name | 3'-ETHOXYACETANILIDE | |
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Melting Point |
207 to 210 °F (NTP, 1992) | |
Record name | N-(3-ETHOXYPHENYL)ACETAMIDE | |
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